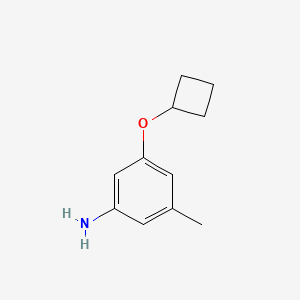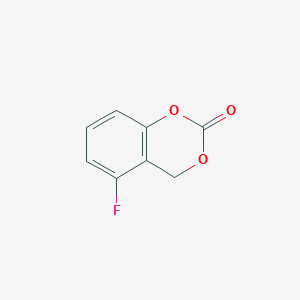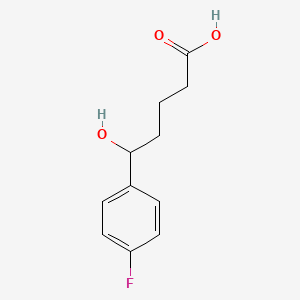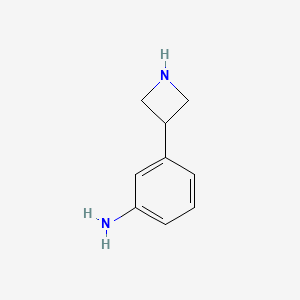
3-Cyclobutoxy-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutoxy-5-methylaniline: is an organic compound with the molecular formula C₁₁H₁₅NO It is characterized by the presence of a cyclobutoxy group attached to the third carbon and a methyl group attached to the fifth carbon of an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-5-methylaniline typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through a condensation reaction between piperidine and 1,3-cyclobutanedione, followed by reduction to form a versatile cis-3-piperidino-cyclobutanol building block.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Cyclobutoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Parent amine and secondary amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclobutoxy-5-methylaniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including their role as enzyme inhibitors or receptor antagonists.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutoxy-5-methylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets histamine H3 receptors, where it acts as an antagonist or inverse agonist.
Pathways Involved: By blocking the histamine H3 receptor, it modulates the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, thereby influencing various physiological functions.
Comparación Con Compuestos Similares
3-Propoxy-5-methylaniline: Similar in structure but with a propoxy group instead of a cyclobutoxy group.
3-Cyclobutoxy-4-methylaniline: Similar but with the methyl group attached to the fourth carbon instead of the fifth.
3-Cyclobutoxy-5-ethylamine: Similar but with an ethyl group instead of a methyl group.
Uniqueness: 3-Cyclobutoxy-5-methylaniline is unique due to the presence of the cyclobutoxy group, which provides rigidity and enhances its binding affinity to histamine H3 receptors compared to its non-constrained counterparts .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-cyclobutyloxy-5-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-5-9(12)7-11(6-8)13-10-3-2-4-10/h5-7,10H,2-4,12H2,1H3 |
Clave InChI |
BLJOEDBTQBSSQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)


![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
amine](/img/structure/B13217601.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)

![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)
